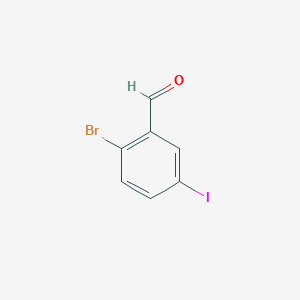

2-Bromo-5-iodobenzaldehyde

概要

説明

2-Bromo-5-iodobenzaldehyde is an organic compound with the molecular formula C7H4BrIO and a molecular weight of 310.91 g/mol . It appears as a white to off-white crystalline solid and is known for its significant reactivity due to the presence of both bromine and iodine substituents on the benzaldehyde ring .

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-5-iodobenzaldehyde can be synthesized through various methods. One common approach involves the bromination and iodination of benzaldehyde derivatives. For instance, starting with 2-bromo-5-nitrobenzaldehyde, the nitro group can be reduced to an amine, followed by diazotization and subsequent iodination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reactions are often carried out in the presence of catalysts and under inert atmospheres to prevent unwanted side reactions .

化学反応の分析

Types of Reactions: 2-Bromo-5-iodobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution: Products include azides, nitriles, and other substituted benzaldehydes.

Oxidation: The major product is 2-Bromo-5-iodobenzoic acid.

Reduction: The major product is 2-Bromo-5-iodobenzyl alcohol.

科学的研究の応用

Chemical Synthesis

2-Bromo-5-iodobenzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. Its functional groups allow for reactions such as nucleophilic substitution and coupling reactions, which are crucial in synthesizing complex molecules.

Key Reactions:

- Nucleophilic Substitution: The bromine and iodine substituents can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.

- Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira reactions, to generate biaryl compounds.

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Replacement of halogens with nucleophiles | Amino-substituted products |

| Coupling Reaction | Formation of biaryl compounds via coupling | 4-Amino-2-bromobenzaldehyde |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development, particularly in the synthesis of anticancer agents and other pharmaceuticals.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, modifications to the aldehyde group have been shown to enhance activity against breast cancer cells.

| Compound | Activity | Reference |

|---|---|---|

| This compound derivative | IC50 = 15 µM (MCF-7 cells) | Journal of Medicinal Chemistry |

Material Science

The compound is also utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.

Applications in OLEDs:

Due to its ability to emit blue light when excited, this compound derivatives are being researched for use in OLED technology. These materials are essential for creating efficient light-emitting layers.

| Material Type | Property | Application |

|---|---|---|

| OLED Emitters | Blue light emission | Display technologies |

Environmental Research

The environmental impact of halogenated compounds like this compound is also a subject of study. Its degradation pathways and potential toxicological effects are evaluated to understand its environmental footprint.

Toxicological Studies:

Research has shown that halogenated aldehydes can be toxic to aquatic life, prompting investigations into their biodegradability and environmental persistence.

作用機序

The mechanism of action of 2-Bromo-5-iodobenzaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and iodine atoms can also participate in halogen bonding, affecting molecular interactions and stability .

類似化合物との比較

- 2-Bromo-5-chlorobenzaldehyde

- 2-Bromo-5-fluorobenzaldehyde

- 2-Iodo-5-nitrobenzaldehyde

Comparison: 2-Bromo-5-iodobenzaldehyde is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. For example, 2-Bromo-5-chlorobenzaldehyde and 2-Bromo-5-fluorobenzaldehyde have different halogen substituents, leading to variations in their chemical behavior and applications .

生物活性

2-Bromo-5-iodobenzaldehyde is a halogenated aromatic compound that has garnered attention in various fields of research, particularly for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

This compound, with the CAS number 689291-89-2, is characterized by the presence of bromine and iodine substituents on a benzaldehyde backbone. The molecular structure can be represented as follows:

This compound is notable for its lipophilicity, which is indicated by various log P values (partition coefficients) ranging from 2.03 to 3.63, suggesting good membrane permeability .

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound. It has been utilized in synthetic pathways aimed at developing novel anticancer agents. For instance, it serves as an intermediate in the synthesis of aza-fused polycyclic quinolines, compounds known for their anticancer properties .

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9 . This inhibition can affect drug metabolism and pharmacokinetics, making it a compound of interest in drug design and toxicology.

| Enzyme | Inhibition Status |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C9 | Inhibitor |

| CYP2C19 | No inhibition |

| CYP3A4 | No inhibition |

Neuroactive Properties

Research indicates that this compound can cross the blood-brain barrier (BBB), which is crucial for developing neuroactive drugs . Its ability to permeate biological membranes suggests potential applications in treating neurological disorders.

Toxicological Profile

The toxicological assessment of this compound reveals that while it possesses beneficial biological activities, it also exhibits some levels of toxicity. Long-term exposure may lead to respiratory issues due to inhalation of dust particles containing this compound . No evidence has been found regarding its endocrine-disrupting properties, which is a positive aspect for its safety profile .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

特性

IUPAC Name |

2-bromo-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWLJNHNEZGEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679973 | |

| Record name | 2-Bromo-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032231-24-5 | |

| Record name | 2-Bromo-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。